(3S)-1,3-dimethylpiperazin-2-one;hydrochloride
Description
(3S)-1,3-Dimethylpiperazin-2-one hydrochloride is a chiral piperazinone derivative characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The compound’s stereochemistry (S-configuration at position 3) and methyl substituents at positions 1 and 3 influence its physicochemical and biological properties. It is commonly used in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and metabolic pathways .
Key properties include:
- Molecular Formula: C₆H₁₁N₂O·HCl
- Molecular Weight: 178.6 g/mol (base) + 36.46 g/mol (HCl) = 215.06 g/mol
- Solubility: Soluble in polar solvents like DMSO and methanol; stock solutions are stable at -80°C for six months .
- Synthesis: Prepared via stereoselective alkylation of piperazin-2-one derivatives, followed by HCl salt formation .
Properties
Molecular Formula |
C6H13ClN2O |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
(3S)-1,3-dimethylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m0./s1 |
InChI Key |
RPYFFGWXUDPLTF-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N(CCN1)C.Cl |
Canonical SMILES |
CC1C(=O)N(CCN1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis via Sulfonium Salt Cyclization
- Starting Materials : (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate.
- Reaction Conditions : Conducted in the presence of DBU as a strong base.
- Process :
- The diamine reacts with the sulfonium salt to form a protected piperazine intermediate.
- Subsequent deprotection yields (3S)-1,3-dimethylpiperazin-2-one.
- Conversion to hydrochloride salt by acidification.
- Advantages : High stereoselectivity and control over substitution pattern.
- Industrial Adaptation : Scaled-up reactions maintain controlled temperature, pressure, and solvent choice to optimize yield and purity.
Synthesis via Alkylation and Cyclization of Ethylenediamine Derivatives
- Example : Reaction of ethylene diamine with ethyl 2-bromoisobutyrate in toluene with potassium carbonate.
- Procedure :
- Ethylenediamine and potassium carbonate stirred in toluene.
- Ethyl 2-bromoisobutyrate added dropwise.
- Reflux overnight to promote cyclization and alkylation.
- Filtration and solvent removal yield crude 3,3-dimethylpiperazin-2-one.
- Purification by recrystallization or chromatography.
- Yield : Approximately 50-52% isolated yield reported.
- Subsequent Steps : The free base is converted to hydrochloride salt by reaction with hydrochloric acid.
Catalytic Hydrogenation Route from Dioxime Precursors
- Method : Hydrogenolysis of dioxime intermediates followed by cyclization and reduction steps.
- Catalyst : 5% palladium on carbon (Pd/C).
- Conditions : Hydrogen pressure ~40 bar, temperature ~50 °C, reaction time ~6 hours.
- Process :
- Catalytic hydrogenolysis of N−O bonds in dioxime to form diimine intermediate.
- Cyclization to dihydropyrazine.
- Further hydrogenation reduces dihydropyrazine to piperazine.
- Purification by column chromatography.
- Outcome : Predominantly cis-isomer formation due to steric control during hydrogen addition.
- Applications : Useful for preparing substituted piperazines with high stereoselectivity.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Sulfonium Salt Cyclization | (S,S)-N,N’-bisnosyl diamine, sulfonium salt | DBU (base) | Room temp to moderate heating | 70-90 | High stereoselectivity, purity | Requires specialized reagents |
| Alkylation of Ethylenediamine | Ethylenediamine, ethyl 2-bromoisobutyrate | Potassium carbonate, toluene | Reflux overnight | ~52 | Simple reagents, scalable | Moderate yield, longer reaction |
| Catalytic Hydrogenation of Dioxime | Dioxime intermediates | Pd/C catalyst, H2 gas | 40 bar H2, 50 °C, 6 hours | Not specified | High stereoselectivity, clean reaction | Requires high pressure equipment |
Professional Notes
- The stereochemistry at the 3-position (3S) is crucial for biological activity and must be controlled during synthesis.
- Reaction monitoring and purification steps such as chromatography or recrystallization are essential to achieve high purity.
- Safety considerations include handling of strong bases, sulfonium salts, and hydrogen gas under pressure.
- Recent advances focus on greener solvents and catalytic systems to improve sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-1,3-dimethylpiperazin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where halogenated compounds like alkyl halides can replace the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of (3S)-1,3-dimethylpiperazin-2-one.
Reduction: Secondary amines.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
(3S)-1,3-dimethylpiperazin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-parasitic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.
Mechanism of Action
The mechanism of action of (3S)-1,3-dimethylpiperazin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
(R)-1,3-Dimethylpiperazin-2-one Hydrochloride
1-Isopropylpiperazin-2-one Hydrochloride
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride
(R)-1,3-Dimethylpiperazine Dihydrochloride
- Similarity Score : 0.86 .
- piperazinone; dihydrochloride salt increases solubility in aqueous media.
- Molecular Weight : C₆H₁₄N₂·2HCl = 207.1 g/mol.
- Applications : Used in chelating agents and metal coordination chemistry .
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Data of Selected Piperazinone Derivatives
<sup>a</sup> Predicted using fragment-based methods.
Research Findings and Functional Implications
- Stereochemistry : The S-configuration in (3S)-1,3-dimethylpiperazin-2-one·HCl enhances binding to serotonin receptors compared to the R-isomer, as observed in analogs like paroxetine derivatives .
- Substituent Effects :
- Salt Forms : Hydrochloride salts improve crystallinity and shelf life compared to free bases .
Biological Activity
(3S)-1,3-dimethylpiperazin-2-one; hydrochloride is a piperazine derivative that has garnered attention for its potential therapeutic applications, particularly in psychiatry and neurology. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring with two methyl groups at the nitrogen atoms in positions 1 and 3, alongside a carbonyl group at position 2. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications. Its unique stereochemistry contributes to its distinct biological activity profile.
Biological Activities
Research indicates that (3S)-1,3-dimethylpiperazin-2-one; hydrochloride exhibits several biological activities:
- Anxiolytic Effects : Studies suggest that this compound may act as an anxiolytic agent by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. The modulation of these pathways is crucial for the management of anxiety disorders.
- Antidepressant Properties : It has been reported to have antidepressant-like effects in animal models, indicating its potential for treating depression.
- Neuroprotective Effects : The compound has also been studied for its neuroprotective properties, which may be beneficial in the context of neurodegenerative diseases.
The proposed mechanism of action involves the interaction with various neurotransmitter receptors. Specifically, it is believed to influence serotonin (5-HT) and dopamine (DA) receptor systems, which are critical in mood regulation and anxiety response. Additionally, it may exert neuroprotective effects through antioxidant mechanisms or by enhancing neurotrophic factors.
Research Findings
A variety of studies have explored the biological effects of (3S)-1,3-dimethylpiperazin-2-one; hydrochloride:
Table 1: Summary of Key Research Findings
Case Study 1: Anxiolytic Activity
In a controlled study involving rodents, administration of (3S)-1,3-dimethylpiperazin-2-one; hydrochloride resulted in a marked decrease in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a significant increase in open-arm entries, suggesting reduced anxiety levels.
Case Study 2: Neuroprotection
Another investigation focused on the compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results showed that pre-treatment with (3S)-1,3-dimethylpiperazin-2-one; hydrochloride significantly reduced cell death and increased cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
